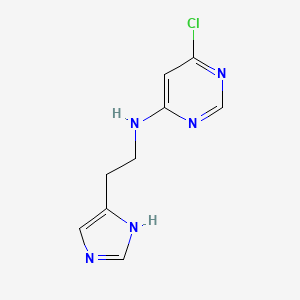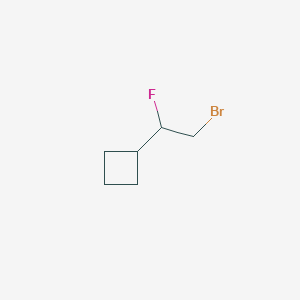
1-(2-Azidoethyl)-3-benzylurea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with azides. For example, 1-(2-azidoethyl)pyrrolidine was synthesized through a reaction involving 1-(2-chloroethyl)pyrrolidine and sodium azide .Molecular Structure Analysis
While specific structural data for “1-(2-Azidoethyl)-3-benzylurea” was not found, a related compound, 1-Azido-2-[(2-azidoethyl)disulfanyl]ethane, has a molecular formula of C4H8N6S2 .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions. For instance, 1-(di-tert-butylphosphino)-3-methyl-1,2,3,4-tetrahydroquin azoline reacted with phenyl azide to give benzo[g][1,3,5,2]triazaphosphocine .Physical and Chemical Properties Analysis
1-(2-Azidoethyl)-3-methoxyazetidine is a colorless liquid with a boiling point of 110-111°C and a melting point of -23°C. It is soluble in most organic solvents, including water, ethanol, and acetone.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Structural and Vibrational Characterization : A study on 1-benzyl-3-furoyl-1-phenylthiourea, a structurally related compound, was characterized using vibrational spectroscopy, multinuclear NMR, and elemental analysis, emphasizing the importance of detailed structural analysis for similar compounds (Lestard et al., 2015).
- Improved Synthesis Techniques : Research on 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene highlighted the development of efficient synthesis methods for azide-containing compounds, which could be applicable to the synthesis of 1-(2-Azidoethyl)-3-benzylurea (Kopach et al., 2009).
Potential Applications
- Non-linear Optical Materials : A study on unsymmetrical acyl thiourea derivatives explored their third-order nonlinear optical (NLO) properties, suggesting potential applications of similar azidoethyl-benzylurea derivatives in NLO materials (Ashfaq et al., 2021).
- Corrosion Inhibition : Thiourea derivatives have been investigated for their corrosion inhibitory properties on metals, indicating a possible application area for this compound in protecting metals from corrosion (Torres et al., 2014).
- Biological Activities : Research on thiourea derivatives has explored their potential as antimicrobial and antifungal agents, suggesting that similar compounds, including this compound, could have biological applications (Saeed & Batool, 2007).
Safety and Hazards
While specific safety data for “1-(2-Azidoethyl)-3-benzylurea” was not found, it’s important to handle azide-containing compounds with care due to their potential reactivity and sensitivity to heat and light.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-3-benzylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-15-14-7-6-12-10(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEKQJCMNFXDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1474740.png)
![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474741.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1474742.png)

![N1-{furo[3,2-c]pyridin-4-yl}ethane-1,2-diamine](/img/structure/B1474745.png)
